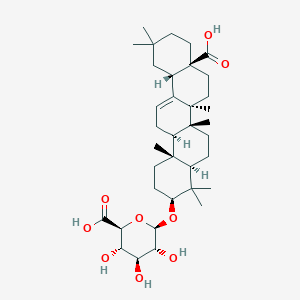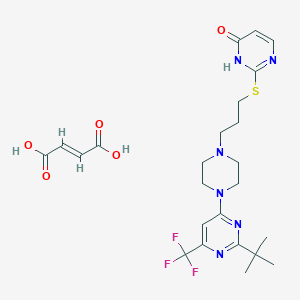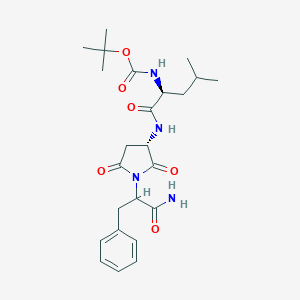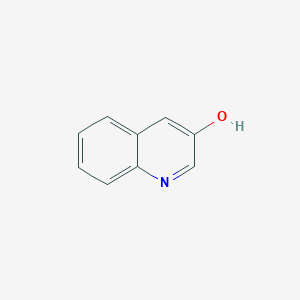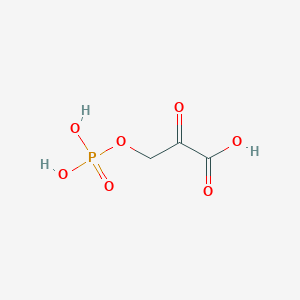
PF-04363467
Übersicht
Beschreibung
N-[4-(4-Ethyl-2-morpholinyl)-2-methylphenyl]-4-(1-methylethyl)benzenesulfonamide is a derivative of Morpholine and can be used as a D3 dopamine antagonist useful in the treatment and prevention of diseases.
Wissenschaftliche Forschungsanwendungen
Dopamin-D3/D2-Rezeptor-Antagonist
PF-04363467 ist ein hochpotenter, hirndurchdringender Dopamin-D3/D2-Rezeptor-Antagonist . Es hat einen Ki-Wert von 1,3 nM für D3R und 692 nM für D2R . Dies deutet darauf hin, dass this compound eine hohe Affinität für den D3-Rezeptor hat, was es zu einem potenziellen Kandidaten für die Forschung in neurologischen Störungen macht, bei denen diese Rezeptoren eine entscheidende Rolle spielen .
Selektivität für D3R
this compound hat eine 100-fache Selektivität für D3R im Vergleich zu D2R gezeigt . Diese hohe Selektivität für D3R gegenüber D2R und anderen biogenen Aminrezeptoren macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle von D3-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen .
Abschwächung des opioidinduzierten Drogensuchverhaltens
In präklinischen Studien hat sich gezeigt, dass this compound das opioidinduzierte Drogensuchverhalten in einem Rattenmodell der Sucht abschwächt . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Opioidabhängigkeit eingesetzt werden könnte .
Fehlen extrapyramidaler Symptome
Trotz seiner antagonistischen Wirkung an D2-Rezeptoren scheint this compound nicht die extrapyramidalen Symptome zu verursachen, die häufig mit D2R-Antagonismus verbunden sind . Dies macht es zu einem vielversprechenden Kandidaten für weitere Forschung in der Behandlung psychiatrischer Erkrankungen
Wirkmechanismus
Target of Action
PF-04363467 primarily targets the Dopamine D3 and D2 receptors . These receptors are part of the dopamine system, which plays a crucial role in reward, motivation, and movement among other functions. The D3 receptor, in particular, has been implicated in various psychiatric disorders, including substance use disorders .
Mode of Action
This compound acts as a Dopamine D3/D2 receptor antagonist . It has a 100-fold selectivity for D3 with a Ki value of 3.1 nM for D3R compared to a Ki value of 692 nM for D2R . This means that it preferentially binds to the D3 receptor, blocking its activation and thereby inhibiting the effects of dopamine on this receptor .
Biochemical Pathways
The antagonism of D3/D2 receptors by this compound affects the dopaminergic pathways in the brain . By blocking the D3 receptor, this compound can modulate the activity of these pathways, potentially altering the release and effects of dopamine and other neurotransmitters .
Pharmacokinetics
This suggests that it can cross the blood-brain barrier, a crucial property for drugs that act on targets within the central nervous system .
Result of Action
In preclinical studies, this compound has been shown to attenuate opioid drug-seeking behavior in a rat model of addiction . Importantly, it did this without causing the extrapyramidal symptoms often associated with D2 receptor antagonism . This suggests that this compound might have a unique in vivo profile, potentially making it a valuable tool in the treatment of addiction .
Eigenschaften
IUPAC Name |
N-[4-(4-ethylmorpholin-2-yl)-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-5-24-12-13-27-22(15-24)19-8-11-21(17(4)14-19)23-28(25,26)20-9-6-18(7-10-20)16(2)3/h6-11,14,16,22-23H,5,12-13,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIVAENOUMHBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1010382-72-5 | |
| Record name | PF-04363467 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010382725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04363467 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G84J71F78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





